molecular formula C16H10N4O6 B1383629 Pyrimidine, 4,6-bis(4-nitrophenoxy)- CAS No. 1069112-51-1

Pyrimidine, 4,6-bis(4-nitrophenoxy)-

Cat. No.: B1383629
CAS No.: 1069112-51-1
M. Wt: 354.27 g/mol
InChI Key: LJKMKRGHNQFQBO-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-bis(4-nitrophenoxy)- is a heterocyclic compound with the molecular formula C16H10N4O6 and a molecular weight of 354.27 g/mol This compound is characterized by the presence of two nitrophenoxy groups attached to the 4 and 6 positions of a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrimidine, 4,6-bis(4-nitrophenoxy)- typically involves the reaction of pyrimidine derivatives with nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 4,6-bis(4-nitrophenoxy)- can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitrophenoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: The major products would be the corresponding amines.

    Nucleophilic Substitution: The products would depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrimidine, 4,6-bis(4-nitrophenoxy)- is not fully elucidated. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenoxy groups. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    4,6-Diarylpyrimidines: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.

    Nitrophenoxy Derivatives: Compounds with nitrophenoxy groups attached to different heterocyclic cores.

Uniqueness

Pyrimidine, 4,6-bis(4-nitrophenoxy)- is unique due to the specific positioning of the nitrophenoxy groups on the pyrimidine ring, which imparts distinct physicochemical properties and potential biological activities .

Properties

IUPAC Name

4,6-bis(4-nitrophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O6/c21-19(22)11-1-5-13(6-2-11)25-15-9-16(18-10-17-15)26-14-7-3-12(4-8-14)20(23)24/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKMKRGHNQFQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=N2)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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